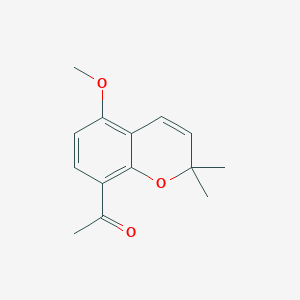![molecular formula C15H12N2O B15066895 (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 220405-77-6](/img/structure/B15066895.png)
(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H12N2O. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone typically involves the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process. This dual catalytic system can also be applied to the one-pot, three-step synthesis from aminopyridines, ketones, and thiols .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
7-Methylimidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Phenylmethanone derivatives: Compounds with a phenylmethanone moiety that exhibit similar chemical properties.
Uniqueness
(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is unique due to its specific combination of the imidazo[1,2-a]pyridine and phenylmethanone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
220405-77-6 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
(7-methylimidazo[1,2-a]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-17-13(10-16-14(17)9-11)15(18)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
HEYDHPSNBWILFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)



![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)
![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)


